molecular formula C26H42O4 B602417 trans-maxacalcitol CAS No. 929721-98-2

trans-maxacalcitol

Cat. No.: B602417
CAS No.: 929721-98-2
M. Wt: 418.6
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Vitamin D System Analog Development

The development of vitamin D analogs is rooted in the need to harness the therapeutic benefits of the vitamin D system while minimizing its potential side effects. mdpi.comacs.org The biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), plays a crucial role in calcium and phosphate (B84403) homeostasis, bone metabolism, and a wide array of other physiological processes, including immune modulation and cell differentiation. nih.govnih.gov Calcitriol (B1668218) exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor present in most body tissues. acs.orgnih.gov

However, the therapeutic use of calcitriol can be limited by its potent effects on calcium levels, which can lead to hypercalcemia (high blood calcium) and hypercalciuria (high urine calcium). nih.gov This has driven the development of synthetic vitamin D analogs designed to have a more selective therapeutic profile, with potent desired effects, such as suppressing parathyroid hormone or inhibiting cell proliferation, and reduced calcemic activity. acs.orgnih.gov Over 3,000 synthetic vitamin D analogs have been developed by pharmaceutical companies and academic research groups to improve upon the natural compound for therapeutic applications. acs.org

Rationale for Synthetic Vitamin D Receptor Agonists

Synthetic Vitamin D Receptor (VDR) agonists are designed to selectively activate the VDR to achieve specific therapeutic outcomes with fewer side effects than naturally occurring vitamin D. nih.gov The primary goal is to separate the calcemic effects from other beneficial actions like anti-proliferative, pro-differentiating, and immune-modulatory functions. acs.org

The rationale for developing these agonists stems from the discovery of VDR in tissues not traditionally associated with calcium metabolism, such as the skin, immune cells, and various cancer cells. nih.gov This finding suggested that VDR activation could be beneficial for a range of conditions beyond bone disorders, including psoriasis, autoimmune diseases, and cancer. acs.orgnih.gov

Synthetic VDR agonists are created by modifying the structure of calcitriol at its side-chain, A-ring, or other parts of the molecule. acs.org These modifications can alter the compound's binding affinity for the VDR and its interaction with coactivator and corepressor proteins, leading to a more targeted gene expression profile. acs.org Additionally, some analogs have a lower affinity for the vitamin D-binding protein (DBP) in the blood, which can lead to faster clearance and reduced systemic calcemic effects. ahajournals.orgrevistanefrologia.com

Historical Perspective on Trans-Maxacalcitol Discovery in Preclinical Development

Maxacalcitol (B1676222), also known as 22-oxacalcitriol (OCT), is a synthetic analog of vitamin D3 developed to have a strong suppressive effect on parathyroid hormone (PTH) with low calcemic action. oup.com It is structurally a 22-oxa-derivative of 1α,25-dihydroxyvitamin D3. acs.org The key structural modification in maxacalcitol is the substitution of a carbon atom at the 22-position with an oxygen atom. nih.govmdpi.com

Preclinical studies in the late 1980s and early 1990s demonstrated that maxacalcitol could effectively suppress PTH synthesis and secretion in animal models with significantly less impact on serum calcium levels compared to calcitriol. nih.gov For instance, in normal rats, maxacalcitol showed virtually no calcemic activity while being a very effective suppressor of PTH secretion. nih.gov In cultured bovine parathyroid cells, maxacalcitol was as potent as calcitriol in suppressing PTH release, an effect attributed to the blocking of PTH gene transcription. nih.gov

Further preclinical research in uremic rats and dogs confirmed its potent PTH-suppressive effects and lower calcemic action. nih.gov These findings positioned maxacalcitol as a promising therapeutic agent for secondary hyperparathyroidism, a common complication of chronic kidney disease. nih.govnih.gov

Current Academic Research Landscape of this compound

Current academic research continues to explore the therapeutic potential of maxacalcitol in various contexts. In the field of secondary hyperparathyroidism, studies have investigated its efficacy and safety, particularly in comparison to other VDR activators and calcimimetics like etelcalcetide. researchgate.net Research has also focused on its direct effects on the parathyroid gland, with studies showing that direct injection of maxacalcitol can lead to high concentrations of the drug in the parathyroid cells, effectively suppressing PTH. oup.com

Beyond its established use, research is delving into the broader biological activities of maxacalcitol. Studies have examined its role in cellular differentiation and its anti-proliferative effects, particularly in the context of cancer research. lipidmaps.orgcaymanchem.commdpi.com For example, in pancreatic cancer cell models, maxacalcitol was shown to induce G1 phase cell cycle arrest and retard tumor growth in vivo without causing hypercalcemia. mdpi.com

The immunomodulatory properties of maxacalcitol are another active area of investigation. It has been shown to regulate the expression of genes involved in inflammation and thrombosis in monocytic cells. ahajournals.org Furthermore, its effects on skin cells are being explored, with research indicating its potential in treating skin conditions like psoriasis by inducing differentiation and inhibiting the proliferation of keratinocytes. lipidmaps.orgmdpi.com Recent studies have also identified VDR agonists, including maxacalcitol, as inhibitors of ocular developmental angiogenesis in zebrafish models, suggesting a potential role in treating pathological ocular neovascularization. nih.gov

Interactive Data Table: Research Findings on Maxacalcitol

Research AreaKey FindingModel SystemCitation
Secondary Hyperparathyroidism Suppresses PTH synthesis and secretion with low calcemic activity.Uremic rats and dogs, cultured bovine parathyroid cells. nih.govnih.gov
Direct injection into the parathyroid gland achieves high local concentration.5/6 nephrectomized rats. oup.com
Cancer Research Induces G1 phase cell cycle arrest and retards tumor growth.Pancreatic cancer cells (in vitro and in vivo xenograft). mdpi.com
Blocks proliferation and induces differentiation and apoptosis of certain tumor cells.General tumor cells. caymanchem.com
Immunomodulation Downregulates tissue factor and upregulates thrombomodulin expression.Monocytic cells (U937). ahajournals.org
Dermatology (Psoriasis) Inhibits keratinocyte proliferation and induces differentiation.Normal human keratinocytes. lipidmaps.orgmdpi.com
Ocular Angiogenesis Selectively inhibits ocular hyaloid vasculature development.Zebrafish larvae. nih.gov

Properties

CAS No.

929721-98-2

Molecular Formula

C26H42O4

Molecular Weight

418.6

Synonyms

Impurity A of Maxacalcitol

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

Pioneering Synthetic Pathways of Trans-Maxacalcitol

The initial synthetic routes to this compound, like other vitamin D analogues, relied on a convergent approach, assembling the molecule from two primary building blocks: the A-ring and the CD-ring fragments.

CD-Ring Fragment Elaboration

The CD-ring fragment, a hydrindane system, is commonly derived from natural steroids or synthesized through multi-step sequences. One established precursor for this fragment is the Inhoffen-Lythgoe diol. researchgate.netubinkim.com The elaboration of the CD-ring often involves the degradation of the steroid side chain to install the necessary functionality for coupling with the A-ring. For maxacalcitol (B1676222), a key feature is the introduction of an oxygen atom at the C-22 position of the side chain. jst.go.jpmdpi.com The synthesis of the CD-ring ketone is a pivotal step, preparing it for connection to the A-ring synthon. researchgate.net

Coupling Strategies for the Full Skeleton

The union of the A-ring and CD-ring fragments is a cornerstone of vitamin D synthesis. The Wittig-Horner reaction is a widely employed and effective method for this crucial C-C bond formation. researchgate.netresearchmap.jp This reaction involves the coupling of an A-ring phosphine (B1218219) oxide with the CD-ring ketone to construct the conjugated triene system characteristic of vitamin D molecules. researchgate.netresearchmap.jp Following the coupling, a photochemical isomerization is often necessary to establish the correct geometry of the triene system, followed by deprotection steps to yield the final this compound molecule. epo.org

Novel Synthetic Methodologies for this compound

Continuous research has led to the development of more efficient and stereoselective synthetic methods for this compound, including advancements suitable for large-scale industrial production.

Stereoselective Approaches

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules like this compound. Researchers have focused on developing highly stereoselective reactions to control the various chiral centers within the molecule. For example, stereoselective reduction of a C-20 ketone on the CD-ring has been a key area of investigation. researchgate.net Additionally, catalytic asymmetric methods have been employed in the synthesis of A-ring precursors. For instance, a catalytic asymmetric carbonyl-ene cyclization has been used to construct the 6-membered A-ring of a 2α-fluoro-19-normaxacalcitol analogue. researchmap.jpresearchgate.net These advanced stereoselective strategies are crucial for producing enantiomerically pure this compound, which is essential for its specific biological function.

Development of Key Intermediate Compounds

The synthesis of maxacalcitol, a complex vitamin D3 analog, relies on the convergent coupling of two primary fragments: an A-ring synthon and a CD-ring fragment. The development of efficient synthetic routes for these key intermediates has been a significant focus of research, enabling large-scale production.

A notable approach to the CD-ring intermediate, specifically the 22-oxa-25-hydroxy Grundmann's ketone, involves several key transformations. jst.go.jp One pathway begins with the stereoselective reduction of a C-20 ketone precursor of the vitamin D CD-ring. jst.go.jp Using Corey's CBS reagents, such as (R)-(+)-2-methyl-CBS-oxazaborolidine, a high degree of selectivity for the desired (20S)-alcohol is achieved over the (20R)-epimer. jst.go.jp The synthesis proceeds through a Williamson etherification of the (20S)-alcohol, followed by the regioselective reductive opening of an epoxide ring. jst.go.jp The final steps involve the removal of silyl (B83357) protecting groups and an environmentally benign oxidation to yield the target ketone. jst.go.jp

The A-ring fragment is typically prepared as a phosphine oxide synthon. jst.go.jp For instance, the epoxide of l-carvone can be reduced and subsequently oxidized to form a diol, which serves as a precursor to the A-ring phosphine oxide after several further steps. google.com The final construction of the maxacalcitol molecule is commonly achieved via a Wittig-Horner reaction, which couples the A-ring phosphine oxide with the CD-ring ketone. jst.go.jp

Key Synthetic Intermediates for Maxacalcitol
Intermediate TypeCommon Precursor/MethodKey ReactionReference
CD-Ring KetoneC-20 Ketone PrecursorStereoselective reduction (CBS reagents) jst.go.jp
CD-Ring Ketone1α-hydroxydehydroepiandrosteroneMulti-step industrial synthesis acs.orgresearchgate.net
A-Ring Synthonl-carvoneEpoxidation, reduction, and oxidation google.com

Structural Features and Stereochemical Considerations

The unique structure of maxacalcitol, particularly the modifications in its side chain and the stereochemistry of its A-ring, are critical to its biological profile. These features distinguish it from the endogenous hormone calcitriol (B1668218).

Significance of the 22-Oxa Moiety

The defining structural feature of maxacalcitol is the substitution of the carbon atom at the C-22 position with an oxygen atom, creating an ether linkage in the side chain. acs.org This "22-oxa" moiety is fundamental to the compound's pharmacological profile, particularly its reduced calcemic activity compared to calcitriol. acs.orgoup.com

The presence of the oxygen atom significantly alters the molecule's interaction with the vitamin D binding protein (DBP), the primary carrier for vitamin D compounds in the bloodstream. Maxacalcitol exhibits a substantially lower affinity for DBP, which leads to faster clearance from circulation. frontiersin.org This rapid clearance from tissues responsible for calcium homeostasis, such as the bone and intestine, contributes to its lower impact on serum calcium levels. frontiersin.org Despite this, it retains a potent suppressive effect on parathyroid hormone (PTH) expression. rndsystems.comtargetmol.com

Furthermore, the 22-oxa group influences the metabolic fate of the compound. Maxacalcitol is metabolized by both vitamin D-inducible and non-inducible enzymes into a range of hydroxylated and side-chain truncated catabolites. This metabolic pathway is considered a deactivation process, as the resulting metabolites show reduced biological activity.

Analysis of Isomeric Forms and Their Synthesis (e.g., trans-C5 vs. cis-C5)

The stereochemistry of the A-ring, specifically the geometry around the C5-C6 double bond, gives rise to cis and trans isomers. The photochemical reaction used to open the B-ring of the steroidal precursor typically yields the cis-isomer as the major product. epo.org However, the trans-isomer also holds synthetic and biological interest.

A key development in the stereochemical control of maxacalcitol synthesis is the ability to convert the cis-C5 isomer into the trans-C5 isomer. acs.orgepo.org A method has been reported for the total inversion of cis-C5 maxacalcitol into its trans-C5 counterpart through the formation of a sulfolene intermediate. researchgate.netepo.org This process allows for access to the less common trans-isomer for further study.

Another critical stereochemical aspect is the configuration at the C-20 position in the side chain. As mentioned previously, stereoselective reduction methods are employed during the synthesis of the CD-ring to ensure the correct (20S) configuration, which is crucial for the final compound's activity. jst.go.jp The use of chiral reagents like (R)-(+)-2-methyl-CBS-oxazaborolidine allows for a high diastereomeric excess, yielding the desired (20S)-alcohol with a selectivity of approximately 17:1 over the (20R)-epimer. jst.go.jp

Stereochemical Considerations in Maxacalcitol
Stereochemical FeatureIsomers/ConfigurationsSignificance/Synthetic ControlReference
A-Ring C5-C6 Geometrycis-C5 and trans-C5Photochemical synthesis yields primarily cis. Total inversion to trans is possible via a sulfolene intermediate. researchgate.netepo.org
Side Chain C-20 Chirality(20S) and (20R)(20S) is the desired configuration. Achieved with high selectivity using CBS reagents. jst.go.jp

Table of Mentioned Chemical Compounds

Compound Name
This compound
maxacalcitol
22-oxa-25-hydroxy Grundmann's ketone
(R)-(+)-2-methyl-CBS-oxazaborolidine
1α-hydroxydehydroepiandrosterone
l-carvone
calcitriol

Pharmacological Profile and Pharmacokinetics Preclinical Focus

Vitamin D Binding Protein (DBP) Interactions of Trans-Maxacalcitol

This compound, a synthetic analog of calcitriol (B1668218), demonstrates a markedly lower binding affinity for the vitamin D binding protein (DBP) in comparison to its natural counterpart. Preclinical investigations have revealed that the affinity of this compound for rat DBP is substantially weaker than that of calcitriol. This reduced affinity is a pivotal characteristic that shapes its unique pharmacokinetic behavior.

Specifically, the binding affinity of this compound to rat serum DBP has been quantified to be approximately 200 times lower than that of calcitriol. This significant difference in binding is a key factor influencing the biological availability and activity of the compound.

Table 1: Comparative Binding Affinity to Rat DBP
CompoundRelative Binding Affinity (%)
Calcitriol100
This compound0.5

The feeble interaction between this compound and DBP carries significant consequences for its distribution and clearance within animal models. Since only the unbound fraction of vitamin D compounds is readily available to enter cells and elicit a biological response, the lower DBP affinity of this compound results in a higher concentration of the free, active compound in circulation. researchgate.net This facilitates rapid uptake by target cells.

Consequently, this leads to a more rapid systemic clearance from the bloodstream. In preclinical studies involving rats, this compound was observed to have a shorter plasma half-life when compared to calcitriol. This swift clearance is attributed to its efficient uptake by tissues and subsequent metabolic processes. The enhanced availability of the unbound fraction promotes its distribution into tissues and accelerates its metabolic inactivation, which may contribute to a reduced risk of systemic effects.

Metabolic Pathways of this compound in Preclinical Systems

The primary route of metabolic degradation for this compound involves the cytochrome P450 enzyme, CYP24A1. nih.govresearchgate.net This enzyme plays a crucial role in the C-24 oxidation pathway, which is the main catabolic process for vitamin D and its analogs. The expression of the CYP24A1 gene is, in turn, regulated by active vitamin D compounds, forming a negative feedback loop that controls their intracellular levels. researchgate.net Preclinical research utilizing rat kidney mitochondria has confirmed that this compound is a substrate for CYP24A1, undergoing hydroxylation at the C-24 position which leads to its inactivation. nih.govresearchgate.net

While this compound is metabolized by CYP24A1, it displays a notable intrinsic resistance to this enzymatic inactivation when compared to calcitriol. The structural modifications in the side chain of this compound are thought to make it a less ideal substrate for CYP24A1-mediated hydroxylation. This inherent resistance allows the compound to persist in its active form for a longer duration within target cells, contributing to its potent biological effects at a cellular level despite its rapid clearance from the systemic circulation.

Preclinical Pharmacokinetic Profiles in Animal Models

The pharmacokinetic profile of this compound has been characterized in various animal models, including rats. Following intravenous administration, the compound is quickly cleared from the plasma, exhibiting a shorter half-life than calcitriol, which is a direct result of its low affinity for DBP.

Furthermore, this compound has a larger volume of distribution compared to calcitriol. This indicates a more extensive distribution into tissues, which is consistent with the higher fraction of the unbound drug available to move from the plasma into the body's tissues. These characteristics of rapid clearance and broad tissue distribution are hallmarks of this compound's pharmacokinetic profile in preclinical settings. nih.govmdpi.comresearcher.life

Table 2: Preclinical Pharmacokinetic Characteristics of this compound in Rats
Pharmacokinetic ParameterObservation Compared to Calcitriol
DBP Binding AffinitySignificantly lower
Plasma Half-LifeShorter
Systemic ClearanceMore rapid
Volume of DistributionLarger

Absorption and Tissue Distribution Characteristics (Non-Human)

In animal models, this compound demonstrates good tissue distribution. nih.govresearchgate.net A key pharmacological characteristic is its relatively long retention within the nucleus of parathyroid cells. nih.govresearchgate.net

A study utilizing radiolabeled this compound (³H-OCT) in nephrectomized Sprague-Dawley rats provided specific insights into its localization within its primary target tissue, the parathyroid gland. Following direct injection into one gland, peak radioactivity was observed immediately. In the contralateral, intact gland, peak radioactivity occurred one hour post-injection. The concentration in the directly injected gland was approximately 50 times higher than in the untreated gland, indicating significant local uptake and retention. nih.gov Microautoradiography confirmed a marked concentration of the compound within the nuclei of the parathyroid cells. nih.gov

Interactive Table: Distribution of ³H-trans-maxacalcitol in Rat Parathyroid Glands (PTG)

TissueAdministration RouteTime to Peak RadioactivityRelative Concentration
Injected PTGDirect InjectionImmediately~50-fold higher than intact gland
Intact PTGSystemic circulation1 hourBaseline for comparison

Molecular Mechanisms of Action

Vitamin D Receptor (VDR) Binding and Activation

Trans-maxacalcitol, like the endogenous hormone calcitriol (B1668218), initiates its action by binding directly to the VDR. This interaction is the pivotal first step that dictates the downstream genomic response.

Ligand-Binding Domain (LBD) Interactions with this compound

This compound binds to a specific pocket within the Ligand-Binding Domain (LBD) of the VDR. mdpi.commdpi.com The LBD is composed of a multi-layered alpha-helical sandwich structure that creates a predominantly hydrophobic pocket to accommodate the ligand. mdpi.com The specificity of this interaction is determined by a series of anchoring points. Key amino acid residues within the LBD form hydrogen bonds with the hydroxyl groups of the vitamin D analog. For the natural ligand, 1,25(OH)₂D₃, these interactions typically involve residues such as Tyrosine-143 and Serine-278 with the 1α-hydroxyl group, Serine-237 and Arginine-274 with the 3β-hydroxyl group, and Histidine-305 and Histidine-397 with the 25-hydroxyl group. frontiersin.org

Crystallographic studies of the human VDR LBD complexed with various synthetic analogs, including maxacalcitol (B1676222), have been successfully conducted, providing a structural basis for understanding these interactions at a molecular level. nih.govrcsb.org These analyses confirm that different ligands, despite structural variations, are anchored within the ligand-binding pocket through interactions with a conserved set of residues, which stabilizes the ligand within the receptor. rcsb.org

Conformational Changes Induced in VDR upon Ligand Binding

The binding of an agonist like this compound to the VDR's LBD is not a passive event; it induces a critical conformational change in the receptor's three-dimensional structure. mdpi.com This alteration is most significantly characterized by the repositioning of helix 12, a component of the ligand-dependent activation function 2 (AF-2) domain. nih.govmdpi.com

In the unliganded state, helix 12 is in a more open position. Upon ligand binding, it folds over the ligand-binding pocket, creating a stable surface. This ligand-induced conformational shift is essential for the subsequent steps of transcriptional activation. nih.gov It facilitates the dissociation of corepressor proteins and promotes the recruitment of coactivator proteins, which are necessary to initiate the transcription of target genes. nih.gov Studies have shown that different ligands can induce distinct conformational changes, leading to varied hydrogen-bond networks within the receptor, which may account for the differing potencies and biological profiles of various VDR agonists. nih.gov

Affinity and Selectivity for Wild-Type and Mutant VDRs in Cellular Systems

This compound is recognized as a selective VDR activator. revistanefrologia.com Its binding affinity for the wild-type VDR is reported to be slightly weaker than that of the natural hormone, calcitriol. bioscientifica.com However, a key distinguishing feature of maxacalcitol is its significantly lower affinity for the vitamin D binding protein (DBP) in circulation—approximately 400 to 500 times less than that of calcitriol. revistanefrologia.com This reduced affinity for DBP results in a shorter plasma half-life and more rapid clearance. revistanefrologia.com

The activity of vitamin D analogs has also been tested on VDRs containing mutations, which can cause conditions like hereditary vitamin D-resistant rickets (HVDRR). jci.org For instance, a study comparing several analogs found that while calcitriol had almost no transcriptional activation effect on a VDR with an I268T mutation, another analog, falecalcitriol (B1672039), caused a dose-dependent increase in its activation. bioscientifica.com While maxacalcitol's specific activity on a wide range of mutant VDRs is a subject of ongoing research, such studies highlight that synthetic analogs can have distinct activation profiles compared to calcitriol, potentially offering therapeutic advantages in cases of receptor mutations. bioscientifica.comnih.govresearchgate.net

Table 1: Comparative Binding Affinities of Select Vitamin D Analogs for Wild-Type VDR

CompoundRelative Binding Affinity for VDR (Compared to Calcitriol)Reference
Calcitriol (1α,25(OH)₂D₃)100% bioscientifica.com
MaxacalcitolSlightly weaker than calcitriol bioscientifica.com
Falecalcitriol~33% bioscientifica.com
Eldecalcitol~50% bioscientifica.com
Tacalcitol (B196726)Comparable to calcitriol bioscientifica.com

VDR-Retinoid X Receptor (RXR) Heterodimerization

Following ligand-induced activation, the VDR must partner with another nuclear receptor, the Retinoid X Receptor (RXR), to form a functional transcriptional unit.

Formation and Stability of the VDR-RXR Complex

The conformational change induced by this compound binding enhances the VDR's ability to form a stable heterodimer with the RXR. oup.com This VDR-RXR heterodimer is the primary functional unit that binds to DNA and mediates the genomic actions of vitamin D. nih.gov The interaction is a prerequisite for high-affinity binding to specific DNA sequences known as Vitamin D Response Elements (VDREs). nih.gov

Ligand binding not only promotes the formation of the complex but also stabilizes it. mdpi.com Molecular docking studies have been employed to analyze and compare the interaction of both calcitriol and maxacalcitol with the VDR-RXRα heterodimer, confirming that these analogs facilitate this crucial partnership. researchgate.net The stabilization of the VDR-RXR heterodimer is a critical step that allows the complex to effectively recognize and bind to its genomic targets. mdpi.com

Nuclear Translocation and Subnuclear Targeting of the Heterodimer

In the absence of a ligand, the VDR is predominantly located in the cytoplasm. oup.com Upon binding to an agonist like this compound, the activated VDR-RXR complex is translocated into the cell nucleus. researchgate.netuniprot.org This nuclear import is an active, ligand-dependent process. mdpi.com

Research indicates that the VDR component plays the dominant role in mediating the nuclear import of the entire VDR-RXR heterodimer. mdpi.com Dimerization with RXR promotes the nuclear accumulation and subsequent targeting of the VDR to specific subnuclear locations. nih.gov Once inside the nucleus, the ligand-bound VDR-RXR heterodimer seeks out and binds to VDREs located in the promoter regions of target genes. mdpi.com This binding event initiates the recruitment of a complex of coregulatory proteins (coactivators) to the site, which ultimately leads to the modulation of gene transcription. nih.gov Studies using fluorescently tagged receptors have shown that ligand binding can induce the formation of distinct nuclear foci, representing the clustering of these heterodimers on their target gene sites. nih.gov

Genomic Actions: Transcriptional Regulation

The genomic actions of this compound are fundamental to its therapeutic effects and are mediated by its interaction with the nuclear vitamin D receptor (VDR). This interaction initiates a cascade of events that ultimately alters the transcription of specific target genes.

Binding to Vitamin D Response Elements (VDREs)

Upon entering the target cell, this compound binds to the VDR. This binding induces a conformational change in the VDR, facilitating its heterodimerization with the retinoid X receptor (RXR). revistanefrologia.comspringermedizin.demdpi.com This newly formed this compound-VDR-RXR complex then translocates to the nucleus. springermedizin.deresearchgate.net

Within the nucleus, the complex acts as a transcription factor, binding to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. revistanefrologia.comspringermedizin.demdpi.comoup.com The VDR's DNA-binding domain, which contains two zinc fingers, is responsible for this interaction with the VDREs. mdpi.comnih.gov The binding of the VDR-RXR heterodimer to VDREs is a critical step in initiating the transcriptional regulation of genes involved in a variety of cellular functions. mdpi.commdpi.com

Recruitment and Modulation of Coactivator and Corepressor Proteins

The binding of the this compound-VDR-RXR complex to a VDRE initiates the recruitment of a suite of coregulatory proteins, which can either enhance (coactivators) or suppress (corepressors) gene transcription. researchgate.netbioscientifica.com The specific conformation adopted by the VDR upon ligand binding influences which coregulatory proteins are recruited. portlandpress.com

Coactivator proteins, such as those with histone acetyltransferase (HAT) activity, are recruited to the promoter region. mdpi.com This leads to chromatin decondensation, making the DNA more accessible for transcription. mdpi.com Conversely, in the absence of a ligand or in the presence of an antagonist, the VDR can be associated with corepressor complexes, which maintain a condensed chromatin state and repress transcription. This compound, like calcitriol, promotes the dissociation of corepressors and the recruitment of coactivators. mdpi.combioscientifica.com Studies have shown that maxacalcitol can dose-dependently recruit coactivators. bioscientifica.com

The differential recruitment of coactivators and corepressors by various vitamin D analogs can explain their distinct biological activities. portlandpress.com For instance, the analog falecalcitriol has been shown to significantly promote the recruitment of coactivators like SRC1, GRIP1, and CBP, while inhibiting the recruitment of the corepressor SMRT more effectively than calcitriol. bioscientifica.com

Global Modulation of Target Gene Expression Profiles

The binding of the this compound-VDR-RXR complex and the subsequent recruitment of coregulatory proteins lead to a global modulation of target gene expression profiles. Through its activation of the VDR, vitamin D and its analogs can directly or indirectly regulate the expression of over 1000 genes in various human tissues and cell types. mdpi.com

In vitro studies have demonstrated that vitamin D analogs, including maxacalcitol, can either activate or inhibit the expression of target genes. mdpi.com The specific genes regulated by this compound are involved in a wide range of biological processes, including cell proliferation, differentiation, and immune function. mdpi.com For example, maxacalcitol has been shown to promote keratinocyte differentiation and limit their proliferation. mdpi.com

In zebrafish larvae, maxacalcitol and other VDR agonists were found to selectively attenuate the development of the ocular hyaloid vasculature, suggesting an anti-angiogenic effect. nih.gov This was associated with an increase in the expression of ocular dre-miR-21 and vascular endothelial growth factor (VEGF) genes. nih.gov Furthermore, in a rat model of kidney disease, maxacalcitol was found to ameliorate tubulointerstitial fibrosis by recruiting a complex that dephosphorylates pSmad3, thereby reducing the production of TGF-beta1. nih.gov

The following table summarizes the effects of this compound on the expression of select target genes.

Gene/Protein Target Cell/Tissue Type Observed Effect of this compound Associated Biological Process
pSmad3 (dephosphorylation)Obstructed Rat KidneysAttenuation of pSmad3-dependent TGF-beta1 productionAmelioration of tubulointerstitial fibrosis
Ocular dre-miR-21Zebrafish Larval EyesIncreased expressionAttenuation of ocular developmental angiogenesis
Ocular vegfaa and vegfabZebrafish Larval EyesIncreased expressionModulation of ocular angiogenesis
Genes related to keratinocyte differentiationKeratinocytesPromoted expressionCellular differentiation
Genes related to keratinocyte proliferationKeratinocytesLimited expressionInhibition of cell growth

Cellular and Subcellular Effects in Vitro and Animal Models, Mechanistic Focus

Regulation of Cell Proliferation and Differentiation

Trans-maxacalcitol, a synthetic analog of vitamin D3, demonstrates significant regulatory effects on the proliferation and differentiation of keratinocytes, the primary cells constituting the epidermis. In cellular assays, its actions mirror the known effects of the natural active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), which is to inhibit proliferation and promote differentiation. nih.gov This process is crucial for maintaining epidermal homeostasis and forming the protective outer layer of the skin, the stratum corneum. frontiersin.org

The differentiation of keratinocytes is a complex, multi-stage process involving sequential changes in gene expression. frontiersin.org Studies on human keratinocyte cultures show that vitamin D and its analogs induce the expression of key differentiation markers. d-nb.infonih.gov For instance, treatment with vitamin D3 increases the expression of involucrin (B1238512) and transglutaminase-1, proteins essential for the formation of the cornified envelope, a tough structure that protects the terminally differentiated keratinocytes. d-nb.infonih.gov Similarly, the expression of keratin (B1170402) 10, an early differentiation marker, is increased, while keratin 5, a marker for proliferating basal cells, is suppressed. nih.gov

Maxacalcitol (B1676222) has been specifically shown to inhibit the proliferation of normal human keratinocytes while promoting their differentiation. nih.gov Another vitamin D analog, when used in organotypic skin cultures, did not cause marked changes in the number of proliferating cells, as identified by Ki-67 staining, but did enhance the processing of caspase-14, a key enzyme in terminal differentiation. nih.gov This suggests that the primary effect is on the maturation process rather than a cytotoxic reduction in cell number.

The molecular changes induced during keratinocyte differentiation are summarized in the table below.

MarkerRole in DifferentiationEffect of Vitamin D Analogs
Keratin 5 (K5) Marker of basal, proliferating keratinocytes. nih.govDecreased expression. nih.gov
Keratin 10 (K10) Marker of early differentiation. frontiersin.orgnih.govIncreased expression. nih.gov
Involucrin Component of the cornified envelope; intermediate differentiation marker. frontiersin.orgd-nb.infonih.govIncreased expression. d-nb.infonih.gov
Transglutaminase-1 (TG-1) Enzyme involved in cross-linking proteins of the cornified envelope. d-nb.infoIncreased expression. d-nb.info
Filaggrin Aggregates keratin filaments; late differentiation marker. frontiersin.orgUpregulated.
Caspase-14 Enzyme involved in terminal differentiation and skin barrier function. nih.govEnhanced expression and processing. nih.gov

This table summarizes the effects of vitamin D analogs on key protein markers during keratinocyte differentiation in cellular assays.

This compound exerts potent effects on parathyroid gland cells, primarily by inhibiting their growth and inducing programmed cell death, or apoptosis. These actions are central to its therapeutic application in secondary hyperparathyroidism (SHPT), a condition characterized by parathyroid gland hyperplasia and excessive parathyroid hormone (PTH) secretion. oup.comnih.gov Preclinical models, particularly in uremic rats, have been instrumental in elucidating these mechanisms.

In advanced SHPT, parathyroid cells exhibit increased proliferation and reduced expression of the vitamin D receptor (VDR) and calcium-sensing receptor (CaSR), making them resistant to conventional therapies. oup.com Studies have shown that direct injection of maxacalcitol into the hyperplastic parathyroid glands of nephrectomized rats can overcome this resistance. oup.com This local administration achieves a high concentration of the drug, enabling it to bind effectively to the few remaining nuclear VDRs in parathyroid cells. oup.com This binding is a critical first step in mediating the drug's effects.

The primary outcomes of maxacalcitol action on parathyroid cells are the suppression of PTH synthesis and the regression of hyperplasia. nih.gov The regression of the enlarged gland is significantly attributed to the induction of apoptosis. nih.gov Morphological examinations of parathyroid tissue from uremic patients treated with percutaneous maxacalcitol injections revealed a marked increase in TUNEL-positive cells, a hallmark of apoptosis, and the characteristic ladder pattern of DNA fragmentation on electrophoresis. nih.gov

In contrast, systemic calcitriol (B1668218) administration in some rodent models of SHPT did not effectively induce apoptosis in parathyroid cells. oup.com The enhanced efficacy of maxacalcitol, especially when delivered directly, is linked to its ability to up-regulate VDR expression over time and its strong suppressive effect on cell proliferation. oup.com The anti-proliferative action of vitamin D compounds in parathyroid cells is thought to involve the reduction of c-myc mRNA expression, a key regulator of cell growth. nih.gov

Key Preclinical Findings on Parathyroid Cells:

FindingModel/ContextImplicationCitation
Nuclear Binding Uremic rats with low VDR expressionDirect injection of maxacalcitol achieves high nuclear concentration and VDR binding. oup.com
Induction of Apoptosis Uremic patients (tissue analysis)Maxacalcitol treatment leads to a significant increase in apoptotic parathyroid cells. nih.gov
Regression of Hyperplasia Uremic patientsPercutaneous maxacalcitol injection therapy effectively reduces parathyroid gland volume. nih.gov
Suppression of PTH mRNA Uremic patients (tissue analysis)Local maxacalcitol administration decreases the expression level of PTH mRNA. nih.gov

This table highlights significant preclinical and clinical findings regarding the effects of maxacalcitol on parathyroid cell growth and apoptosis.

The biological activities of this compound and other vitamin D analogs extend beyond keratinocytes and parathyroid cells, influencing a variety of other cell types, including immune cells and certain cancer cell lines. The widespread expression of the vitamin D receptor (VDR) in these tissues underlies this broad range of effects.

In the context of the immune system, vitamin D compounds are recognized for their immunomodulatory properties. ru.nl They can influence the function and differentiation of key immune cells such as T lymphocytes and dendritic cells. maxcyte.comwjgnet.com For example, vitamin D can modulate cytokine production, which is critical for directing the nature of an immune response. wjgnet.com

The anti-proliferative effects of vitamin D analogs have also been observed in various cancer cell lines. ru.nl Research has noted the effects of maxacalcitol on tumor cell lines, suggesting a potential role in oncology. core.ac.uk The ability of cancer cells to evade the immune system is often linked to the loss of Major Histocompatibility Class I (MHC I) antigen presentation. frontiersin.org While not directly shown for maxacalcitol, restoring such pathways is a key area of cancer immunology research. Different cancer cell lines, such as the adenoid cystic carcinoma cell line UM-HACC-2A, are used to study specific cancer biologies and therapeutic responses. accrf.org The response of such diverse cell lines to vitamin D analogs depends on their specific molecular characteristics, including VDR expression and the integrity of downstream signaling pathways.

Impact on Specific Intracellular Processes

This compound exerts significant immunomodulatory effects, primarily by influencing the differentiation of T helper (Th) cells and regulating the expression of associated cytokines. This modulation is a key aspect of the broader physiological role of the vitamin D endocrine system.

The differentiation of naive CD4+ T cells into distinct effector lineages, such as Th1, Th2, or Th17 cells, is a cornerstone of adaptive immunity, orchestrated by the cytokine environment. nih.govfrontiersin.org Th1 cells, which produce interferon-gamma (IFN-γ), are involved in cell-mediated immunity, while Th2 cells, producing interleukins 4, 5, and 13, are central to humoral immunity. wjgnet.com Vitamin D analogs, including maxacalcitol, generally promote a shift away from a pro-inflammatory Th1 phenotype towards a more tolerogenic Th2 or regulatory T cell (Treg) phenotype.

Preclinical studies have elucidated several mechanisms behind this modulation:

Cytokine Regulation: Vitamin D compounds can directly suppress the production of pro-inflammatory cytokines associated with Th1 cells, such as IFN-γ and IL-2. frontiersin.orgembopress.org Conversely, they can enhance the production of anti-inflammatory cytokines like IL-4 (associated with Th2 cells) and IL-10 (produced by Tregs). wjgnet.comfrontiersin.org

T-Cell Proliferation: The strength of the T-cell receptor (TCR) signal and the presence of cytokines like IL-2 are critical for T-cell proliferation, a process dependent on the expression of the proto-oncogene Myc. embopress.org Vitamin D can modulate this proliferative response, contributing to its immune-calming effects.

Dendritic Cell Maturation: Vitamin D can also act on antigen-presenting cells (APCs) like dendritic cells, inhibiting their maturation and their ability to produce IL-12, a key cytokine for Th1 differentiation. frontiersin.org

Summary of Immunomodulatory Effects:

Cellular ProcessEffect of Vitamin D AnalogsKey Cytokines Involved
Th1 Differentiation InhibitionIFN-γ (down), IL-12 (down)
Th2 Differentiation PromotionIL-4 (up)
Treg Development PromotionIL-10 (up), TGF-β
T-Cell Proliferation InhibitionIL-2 (down)

This table outlines the general immunomodulatory mechanisms attributed to vitamin D analogs in preclinical settings.

The Keap1-Nrf2-ARE signaling pathway is a master regulator of the cellular antioxidant response, protecting cells from oxidative stress and xenobiotic damage. aginganddisease.orgmedicine.dp.ua This pathway is a critical component of cellular defense mechanisms. aginganddisease.org

Under normal, unstressed conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). mdpi.comnih.gov Keap1 facilitates the continuous degradation of Nrf2 via the ubiquitin-proteasome system. nih.govfrontiersin.org

When cells are exposed to oxidative stress (e.g., from reactive oxygen species, ROS) or electrophiles, specific cysteine residues on the Keap1 protein are modified. medicine.dp.uamdpi.com This modification causes a conformational change in Keap1, leading to the release of Nrf2. mdpi.com The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins. aginganddisease.orgfrontiersin.org This complex binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of numerous target genes. mdpi.comfrontiersin.org

The activation of the ARE initiates the transcription of a wide array of cytoprotective genes, including:

Antioxidant enzymes: Such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone reductase-1 (NQO1). frontiersin.org

Enzymes involved in glutathione (B108866) synthesis and regeneration. frontiersin.org

Detoxification enzymes (Phase II enzymes). mdpi.com

This coordinated upregulation of protective genes enhances the cell's ability to neutralize harmful oxidants and toxins, thereby maintaining redox homeostasis. aginganddisease.orgmedicine.dp.ua While the direct modulation of the Keap1-Nrf2-ARE pathway by this compound is not extensively detailed in the provided search results, the antioxidant properties of vitamin D analogs are well-recognized, suggesting a potential interaction with this crucial cytoprotective system.

Regulation of Intracellular Calcium Homeostasis at the Cellular Level

The maintenance of intracellular calcium ([Ca2+]i) homeostasis is a critical cellular process, with cytosolic free calcium concentrations kept several orders of magnitude lower (around 100 nM) than in the extracellular environment (around 2 mM). mdpi.comnih.gov This steep gradient is essential for calcium's role as a ubiquitous second messenger in diverse cellular functions. nih.gov The regulation of [Ca2+]i is managed by a complex system of channels, pumps, and exchangers located on the plasma membrane and on the membranes of intracellular organelles such as the endoplasmic reticulum (ER) and mitochondria, which act as calcium stores. mdpi.comnih.govfrontiersin.org

This compound, a synthetic analog of the active form of vitamin D, calcitriol, exerts its effects on calcium homeostasis primarily by binding to the nuclear vitamin D receptor (VDR). patsnap.compatsnap.com This interaction forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs). patsnap.com This binding modulates the transcription of target genes involved in calcium regulation. patsnap.com

At the cellular level, VDR activation by this compound influences the expression of multiple proteins that control calcium transport and buffering:

Calcium Channels: It can regulate the expression of calcium channels on the plasma membrane, which govern the influx of extracellular calcium. nih.gov

Calcium-Binding Proteins: A key mechanism is the upregulation of cytosolic calcium-binding proteins, such as calbindin. patsnap.comresearchgate.net These proteins buffer intracellular calcium, sequestering ions to prevent cytotoxic concentrations and facilitating their transport through the cytosol from the apical to the basolateral membrane in absorptive cells. nih.gov

Calcium Pumps and Exchangers: The expression of pumps like the plasma membrane Ca2+-ATPase (PMCA) and exchangers such as the Na+/Ca2+ exchanger (NCX), which actively extrude calcium from the cell to maintain the low cytosolic concentration, can be influenced by VDR activation. nih.govmdpi.com

Intracellular Store Regulation: VDR signaling can also affect the machinery that controls calcium release and uptake from intracellular stores like the ER, involving receptors such as the inositol-1,4,5-trisphosphate receptor (IP3R). mdpi.commdpi.com

By modulating the genetic expression of these key components, this compound plays a significant role in the intricate regulation of intracellular calcium signaling and homeostasis.

Organ-Specific Cellular Responses in Animal Models (e.g., kidney, bone, intestine, parathyroid gland)

This compound elicits distinct cellular responses in its primary target organs, largely mediated by its interaction with the VDR. Animal models, particularly uremic rats, have been instrumental in elucidating these organ-specific effects.

Parathyroid Gland In animal models of secondary hyperparathyroidism (s-HPT), a common complication of chronic kidney disease, the parathyroid glands often become enlarged and resistant to regulation. nih.gov Studies in uremic rats have shown that direct injection of maxacalcitol into the hyperplastic parathyroid glands induces significant cellular changes. nih.govoup.com

Receptor Upregulation: A key finding is that maxacalcitol upregulates the expression of both the VDR and the Calcium-Sensing Receptor (CaSR) within parathyroid cells. nih.govnih.gov The downregulation of these receptors is a major factor in the pathogenesis of s-HPT; their restoration by maxacalcitol re-sensitizes the gland to the regulatory effects of calcitriol and extracellular calcium. nih.govoup.com

Apoptosis and Gland Regression: Maxacalcitol has been shown to induce apoptosis (programmed cell death) in the hyperplastic parathyroid cells. nih.govoup.com This leads to a regression of the enlarged gland, a crucial effect for managing advanced s-HPT. nih.govnih.gov

PTH Suppression: These cellular changes collectively result in a marked suppression of parathyroid hormone (PTH) synthesis and secretion. patsnap.comoup.com

Bone Maxacalcitol directly impacts bone metabolism by modulating the cells responsible for bone turnover. patsnap.com In uremic rat models, which often exhibit high-turnover bone disease and osteitis fibrosa due to elevated PTH, maxacalcitol treatment has demonstrated significant benefits. nih.govjst.go.jp The compound acts on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) to rebalance (B12800153) their activity. patsnap.com Treatment with maxacalcitol in these models leads to a significant improvement in bone histomorphology, reversing the characteristics of osteitis fibrosa in both cancellous and cortical bone. nih.gov This suggests that by controlling PTH levels and possibly through direct actions on bone cells, maxacalcitol promotes more balanced bone remodeling. patsnap.comjst.go.jp

Intestine A primary function of vitamin D analogs is to enhance intestinal calcium absorption. patsnap.com In animal models, this compound achieves this by stimulating the transcellular pathway of calcium transport in enterocytes. nih.gov VDR activation in these cells upregulates the expression of crucial transport proteins:

TRPV6: This protein forms the primary channel on the apical membrane of enterocytes, allowing dietary calcium to enter the cell. mdpi.comresearchgate.net

Calbindin-D9k: This cytosolic protein binds to calcium that enters the cell, buffering it and facilitating its diffusion to the basolateral membrane. nih.govnih.gov

PMCA1b: This calcium pump on the basolateral membrane actively transports calcium out of the enterocyte and into the bloodstream. mdpi.com By increasing the abundance of these transporters, maxacalcitol effectively boosts the intestine's capacity to absorb dietary calcium. patsnap.com

Kidney In the kidney, VDRs are present in various segments of the nephron, and their activation by maxacalcitol influences mineral handling and cellular health. patsnap.combiomolther.org It can modulate the tubular reabsorption of calcium by regulating transporters like TRPV5 and calbindin-D28k. nih.gov Beyond mineral metabolism, studies in animal models of kidney injury have revealed other cellular effects. In a rat model of unilateral ureteral obstruction, maxacalcitol was found to ameliorate tubulointerstitial fibrosis. csic.es The mechanism involves the recruitment of a complex containing the VDR and the phosphatase PPM1A to the promoter of the TGFB1 gene. csic.es This complex dephosphorylates SMAD3, a key signaling molecule in the pro-fibrotic TGF-β pathway, thereby inhibiting its activity and reducing fibrosis. csic.es

Interactive Data Table: Effects of Direct Maxacalcitol Injection in Uremic Rats

The following table summarizes data from a study investigating the effects of a single direct injection of maxacalcitol (DI-OCT) into the parathyroid glands of uremic rats with advanced secondary hyperparathyroidism, followed by four weeks of intravenous maxacalcitol (IV-OCT). The findings are compared to a control group that received a direct vehicle injection followed by IV-OCT. This data is based on findings from research by Shiizaki et al. nih.govnih.gov

ParameterCategoryDI-Vehicle + IV-OCT GroupDI-OCT + IV-OCT GroupEffect of Maxacalcitol
Serum Intact-PTHBiochemicalNo significant changeSignificantly decreased and maintained at a lower levelSuppresses PTH
Parathyroid Gland (PTG) WeightGlandularIncreasedSignificantly decreasedInduces gland regression
VDR Expression in PTGReceptor ExpressionRemained lowSignificantly upregulatedRestores VDR levels
CaSR Expression in PTGReceptor ExpressionRemained lowSignificantly upregulatedRestores CaSR levels
Apoptosis in PTGGlandularNot observedClearly inducedTriggers programmed cell death
Osteitis FibrosaBone HistomorphometryNo improvementSignificant improvementAmeliorates high-turnover bone disease
nih.govnih.gov

Comparative Preclinical Studies with Other Vitamin D Analogs

Differential VDR Binding and Transcriptional Activity

The ability of a vitamin D analog to activate the VDR and initiate gene transcription is a primary determinant of its biological potency. These activities are often compared to calcitriol (B1668218), the naturally occurring, hormonally active form of vitamin D. nih.govnih.gov

Maxacalcitol (B1676222), also known as 22-oxacalcitriol (OCT), is a synthetic analog of calcitriol. oup.com While some studies suggest that vitamin D analogs generally have a lower affinity for the VDR than calcitriol, maxacalcitol has demonstrated potent biological activity. revistanefrologia.comrevistanefrologia.com In certain contexts, maxacalcitol has shown transcriptional activation equivalent to or greater than that of calcitriol. bioscientifica.com For instance, maxacalcitol exhibited higher transcriptional activation than calcitriol for several mutant VDRs. bioscientifica.com

A key difference between maxacalcitol and calcitriol lies in their affinity for the vitamin D binding protein (DBP). revistanefrologia.com Maxacalcitol has a significantly lower binding affinity for DBP, approximately 400 to 500 times less than calcitriol. revistanefrologia.com This reduced affinity leads to a shorter circulatory half-life and more rapid clearance. revistanefrologia.com

In terms of transcriptional regulation, both maxacalcitol and calcitriol can recruit coactivators to the VDR in a dose-dependent manner, which is a crucial step in initiating gene expression. bioscientifica.com

The landscape of synthetic vitamin D analogs includes several compounds with distinct profiles of VDR binding and transcriptional activity.

Paricalcitol (B1678470): This analog is considered a selective VDR activator. revistanefrologia.comrevistanefrologia.com In some experimental models, paricalcitol has shown a lower impact on calcium and phosphate (B84403) levels compared to calcitriol at doses that achieve similar suppression of parathyroid hormone (PTH). revistanefrologia.com Like maxacalcitol, paricalcitol can bind directly to the VDR without needing prior metabolic activation. mdpi.comnih.gov

Calcipotriol (B1668217): Used topically for psoriasis, calcipotriol regulates cell proliferation and differentiation. mdpi.com It is reported to have less than 1% of the activity of calcitriol in regulating calcium metabolism. mdpi.com

Eldecalcitol: This analog exhibits a lower binding affinity for the VDR compared to calcitriol but has a stronger affinity for DBP. plos.org Eldecalcitol does not require metabolic activation to act as a ligand for the VDR. plos.org

Tacalcitol (B196726): Another topical agent for psoriasis, tacalcitol binds to the VDR in various skin cells to modulate gene expression related to proliferation and inflammation. researchgate.netmdpi.com

Falecalcitriol (B1672039): This analog has about one-third the binding affinity for the intestinal VDR compared to calcitriol but demonstrates higher transcriptional activity. mdpi.com It has a shorter circulating half-life than calcitriol due to reduced DBP binding. oup.com Falecalcitriol has been shown to stimulate significantly higher transcriptional activation of both wild-type and some mutant VDRs compared to calcitriol. bioscientifica.com

Comparative VDR Binding and Transcriptional Activity of Vitamin D Analogs
AnalogRelative VDR Binding Affinity (Compared to Calcitriol)Relative Transcriptional Activity (Compared to Calcitriol)Key Characteristics
MaxacalcitolVariable, can be lower or equivalentEquivalent or higher in some contexts, especially with mutant VDRs. bioscientifica.comSignificantly lower DBP affinity. revistanefrologia.com
ParicalcitolLower revistanefrologia.comConsidered a selective VDR activator. revistanefrologia.comDirectly binds to VDR. nih.gov
CalcipotriolLowerEffective in regulating keratinocyte proliferation and differentiation. mdpi.comMinimal effect on systemic calcium metabolism. mdpi.com
EldecalcitolLower plos.orgInduces marked transcriptional activity of CYP24A1 at higher concentrations. plos.orgHigher DBP affinity. plos.org
TacalcitolData not extensively available for direct comparisonModulates genes involved in cellular proliferation and inflammation. researchgate.netUsed topically for psoriasis. researchgate.net
FalecalcitriolLower (approx. 1/3) mdpi.comHigher mdpi.comReduced DBP binding. oup.com

Distinct Cellular and Molecular Profiles

The structural variations among vitamin D analogs lead to distinct effects on cellular processes, including gene expression, immune modulation, and the regulation of cell growth and differentiation.

Maxacalcitol has been shown to be more potent than calcipotriol and tacalcitol in laboratory settings, promoting keratinocyte differentiation and limiting cell proliferation. mdpi.com In the context of ocular angiogenesis in zebrafish larvae, maxacalcitol, along with other VDR agonists like calcipotriol and tacalcitol, demonstrated significant and selective anti-angiogenic effects. nih.gov

Vitamin D and its analogs are known to have significant immunomodulatory effects. oup.comnih.govmdpi.com They can influence the function of various immune cells, including T cells and antigen-presenting cells (APCs). oup.com

In murine models of psoriasiform skin inflammation, topical maxacalcitol was shown to significantly reduce inflammation and the infiltration of MHC class II-positive APCs. mdpi.com This highlights its potential to modulate immune responses in the skin. mdpi.com Other analogs like calcipotriol and tacalcitol are also used in the treatment of psoriasis due to their ability to modulate immune responses and regulate epidermal cell differentiation and proliferation. mdpi.com

The antiproliferative and pro-differentiating effects of vitamin D analogs are central to their therapeutic applications, particularly in hyperproliferative disorders like psoriasis and certain cancers. nih.gov

Maxacalcitol: In plaque psoriasis, maxacalcitol is effective in modulating keratinocyte differentiation and proliferation. mdpi.com

Calcipotriol: This analog is also effective in regulating cell proliferation and differentiation in psoriasis. mdpi.com

Tacalcitol: Similar to other topical analogs, tacalcitol acts on the abnormal differentiation and proliferation of skin cells in psoriasis. researchgate.net

Falecalcitriol: This analog is a potent inhibitor of parathyroid hormone (PTH), which in turn influences cell proliferation in the parathyroid glands. mdpi.com

In acute myeloid leukemia (AML) cell lines, such as HL-60 and NB4, vitamin D analogs have been studied for their potential to induce differentiation. frontiersin.orgresearchgate.net The goal is often to find analogs with potent cell-differentiating activity but with minimal calcemic side effects. researchgate.net

Selective Impact of Vitamin D Analogs on Cellular Proliferation and Differentiation
AnalogCell Line/ModelEffect on ProliferationEffect on Differentiation
MaxacalcitolKeratinocytesInhibits mdpi.comPromotes mdpi.commdpi.com
CalcipotriolKeratinocytesInhibits researchgate.netPromotes researchgate.netmdpi.com
TacalcitolKeratinocytesInhibits researchgate.netPromotes researchgate.net
FalecalcitriolParathyroid cellsInhibits (indirectly via PTH suppression) mdpi.comData not extensively available

Structure-Activity Relationship (SAR) Insights

The unique biological profile of trans-maxacalcitol stems from specific structural modifications that differentiate it from the natural hormone calcitriol and other synthetic analogs. These modifications influence its interaction with the Vitamin D Receptor (VDR), its metabolic stability, and its tissue-selective actions.

A key structural feature of this compound is the substitution of a carbon atom with an oxygen atom at the C-22 position in the side chain, creating a 22-oxa moiety. nih.govmdpi.com This modification is central to its distinct biological activity. Preclinical studies in animal models of renal failure have demonstrated that this structural change results in a compound with a significantly wider therapeutic window compared to calcitriol. oup.com

The 22-oxa modification contributes to a substantially lower calcemic effect. nih.govoup.com The primary reason for this reduced calcemic activity is the rapid metabolic clearance of maxacalcitol from the circulation, which limits its systemic accumulation and sustained effects on traditional vitamin D targets like intestinal calcium absorption and bone resorption. nih.govoup.com

Despite its rapid clearance, this compound retains a potent ability to suppress parathyroid hormone (PTH) gene expression and secretion. nih.govoup.com In uremic rat models, maxacalcitol effectively suppressed PTH over a broad dose range without causing the significant increases in serum calcium observed with calcitriol. oup.com This dissociation between PTH suppression and calcemic activity highlights the selective nature of the analog. Furthermore, the 22-oxa structure has been shown to be effective in modulating the differentiation and proliferation of keratinocytes. nih.gov

Table 1: Comparative Biological Activities of Maxacalcitol and Calcitriol

FeatureMaxacalcitol (22-oxa-calcitriol)Calcitriol (1,25(OH)₂D₃)Reference(s)
Structural Modification Oxygen at C-22 position (22-oxa)Standard side chain nih.gov
Calcemic Activity Substantially lowerHigh nih.govoup.com
PTH Suppression Potent and retainedPotent nih.govoup.com
Mechanism for Lower Calcemic Activity Rapid clearance from circulation, limiting intestinal and bone effectsSustained effects on intestine and bone nih.govoup.com

This compound is classified as a selective VDR activator (sVDRA). revistanefrologia.comrevistanefrologia.com Its selectivity is not primarily due to a difference in binding affinity for the VDR itself, but rather to its interaction with other proteins and its resulting pharmacokinetics. A critical determinant of its selectivity is its markedly reduced affinity for the vitamin D binding protein (DBP) in plasma, which is reported to be 400 to 500 times lower than that of calcitriol. revistanefrologia.comrevistanefrologia.com

This low affinity for DBP leads to a higher proportion of the drug remaining unbound in the circulation, a shorter plasma half-life, and more rapid clearance. revistanefrologia.comrevistanefrologia.com While this rapid clearance minimizes hypercalcemic effects, the analog can still effectively reach target tissues like the parathyroid gland to exert its effects before being metabolized. nih.govoup.com

Advanced Research Methodologies and Future Directions

Development and Application of In Vitro Assay Systems for VDR Ligand Evaluation

The evaluation of vitamin D receptor (VDR) ligands like trans-maxacalcitol relies heavily on sensitive and specific in vitro assay systems. These assays are crucial for determining the binding affinity and transcriptional activity of new compounds.

Luciferase Reporter Assays: A cornerstone in VDR ligand evaluation is the luciferase reporter gene assay. bioscientifica.com This method involves transfecting cells with a plasmid containing a luciferase gene under the control of a vitamin D response element (VDRE). bioscientifica.com When a VDR agonist such as this compound binds to the VDR, the complex then binds to the VDRE, driving the expression of luciferase. The resulting luminescence is a direct measure of the compound's transcriptional activity. These assays have been instrumental in characterizing the potency of various vitamin D analogs. bioscientifica.com For instance, studies in human cell lines like Caco-2 and HaCaT have utilized VDRE-luciferase vectors to quantify the activation of VDR by maxacalcitol (B1676222), revealing its dose-dependent transcriptional effects.

Split Luciferase Systems: More recent advancements include the development of split-luciferase complementation assays. medchemexpress.com This technique offers a more dynamic way to study protein-protein interactions, such as the binding of a ligand to the VDR. In this system, the luciferase enzyme is split into two non-functional fragments. One fragment is fused to the VDR, and the other can be part of a complex that interacts with the VDR upon ligand binding. The interaction brings the two luciferase fragments into close proximity, reconstituting a functional enzyme and producing a luminescent signal. medchemexpress.com This method allows for the real-time evaluation of ligand binding and can distinguish between agonists and antagonists. nih.govnih.gov Novel biosensors based on split-luciferase technology have been designed to detect and discriminate between VDR agonists and antagonists in living cells, offering a rapid and sensitive screening tool. nih.govnih.gov

These in vitro systems are continually being refined to provide higher sensitivity and throughput, facilitating the discovery and characterization of novel VDR modulators.

Computational Approaches: Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Computational methods, including molecular modeling and docking studies, are indispensable tools for understanding the intricate interactions between VDR ligands and the receptor itself. These in silico techniques provide a three-dimensional perspective on how compounds like this compound fit into the VDR's ligand-binding pocket (LBP) and how these interactions translate into biological activity.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. targetmol.com For this compound, docking studies have been used to model its binding to the VDR LBP. These studies have helped to elucidate the specific amino acid residues within the pocket that form hydrogen bonds and hydrophobic interactions with the ligand, anchoring it in place. acs.org The insights gained from docking can explain the high affinity and specificity of this compound for the VDR. Furthermore, by comparing the docked poses of different vitamin D analogs, researchers can understand the structural basis for their varying biological activities. nih.gov

Molecular Dynamics Simulations: To further refine the understanding of the ligand-receptor complex, molecular dynamics (MD) simulations are employed. medchemexpress.com These simulations model the movement of atoms in the complex over time, providing insights into its stability and conformational changes. medchemexpress.com MD simulations can reveal how the binding of this compound induces conformational changes in the VDR, particularly in the activation function-2 (AF-2) helix, which is crucial for the recruitment of coactivators and the initiation of gene transcription. imrpress.com

These computational approaches not only provide a deeper understanding of existing compounds but also guide the rational design of new VDR ligands with improved therapeutic profiles. mdpi.com

Development of Novel Research Probes and Tool Compounds for Mechanistic Elucidation

To dissect the specific molecular pathways and mechanisms of action of this compound, researchers are developing novel research probes and tool compounds. These specialized molecules are designed to investigate particular aspects of the compound's biology.

One example of a valuable research tool is deuterated this compound, or Maxacalcitol-d6 . nih.gov In this version of the molecule, six hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling does not significantly alter the compound's biological activity but makes it distinguishable in mass spectrometry-based analyses. Maxacalcitol-d6 can be used as an internal standard in pharmacokinetic studies to accurately quantify the levels of non-deuterated this compound in biological samples. It can also be employed in metabolic studies to trace the fate of the compound within the body.

The development of such tool compounds is crucial for detailed mechanistic studies, allowing for more precise and reliable measurements in complex biological systems.

Exploration of Unexplored Molecular Targets and Pathways of this compound

While the primary mechanism of action of this compound is through the nuclear VDR and the subsequent regulation of gene expression (genomic pathway), there is growing evidence for non-genomic actions of vitamin D analogs that are initiated at the cell membrane. nih.govimrpress.com These rapid responses occur within minutes and involve the activation of various signaling cascades. tandfonline.com

Future research will likely focus on delineating these unexplored molecular targets and pathways for this compound. Studies have suggested that vitamin D analogs can interact with a putative membrane-associated VDR, leading to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade. imrpress.com For instance, the active vitamin D analog, maxacalcitol, has been shown to decrease the hyperphosphorylation of MAPK-p38 and ERK1/2 in certain cellular contexts.

Another area of investigation is the interaction of this compound with other signaling pathways. It has been reported that maxacalcitol can ameliorate tubulointerstitial fibrosis by recruiting the PPM1A/VDR complex to pSmad3, indicating a crosstalk with the TGF-β/Smad signaling pathway. nih.gov Furthermore, research in zebrafish has identified VDR agonists, including maxacalcitol, as inhibitors of ocular angiogenesis, suggesting a role in regulating vascular development through pathways that may involve miR-21 and VEGF. The potential for this compound to interact with pathways like the Wnt/β-catenin signaling pathway also warrants further investigation.

Unraveling these alternative signaling mechanisms will provide a more complete picture of the pleiotropic effects of this compound and may open up new therapeutic applications.

Investigation of Potential Synergistic Effects in Preclinical Models

The combination of this compound with other therapeutic agents is a promising strategy to enhance efficacy and overcome potential resistance. Preclinical studies are exploring the synergistic effects of this compound with other small molecules in various disease models.

A notable example is the investigation of this compound in combination with all-trans retinoic acid (ATRA) . One study demonstrated that the combination of maxacalcitol and ATRA has inhibitory effects on the growth of a canine osteosarcoma-derived cell line in vitro and its pulmonary metastasis in vivo. nih.gov This suggests a synergistic interaction between the vitamin D and retinoic acid signaling pathways, both of which play roles in cell proliferation and differentiation. oup.com

Future preclinical research will likely expand to investigate the synergistic potential of this compound with a broader range of small molecules, including inhibitors of key signaling pathways implicated in specific diseases. Identifying effective combination therapies could lead to more potent and durable therapeutic responses in various pathological conditions.

Q & A

Q. What experimental models are most suitable for evaluating the efficacy of trans-maxacalcitol in preclinical studies?

Methodological Answer: Prioritize cell-based assays (e.g., keratinocyte cultures) and animal models (e.g., murine psoriasis models) to assess receptor binding affinity (VDR activation) and downstream effects on cell differentiation. Ensure models align with NIH guidelines for reproducibility, including detailed reporting of dosing, vehicle controls, and statistical validation (e.g., ANOVA for inter-group comparisons) .

Q. How can researchers validate the specificity of this compound’s mechanism of action in vitro?

Methodological Answer: Use competitive binding assays with radiolabeled calcitriol and CRISPR-edited VDR knockout cell lines to confirm receptor-dependent activity. Pair with transcriptomic profiling (RNA-seq) to identify unique pathways modulated by this compound versus analogs .

Q. What are the critical parameters for assessing this compound’s stability in formulation studies?

Methodological Answer: Conduct accelerated stability testing under varying pH, temperature, and light exposure. Use HPLC-UV for quantification and LC-MS to identify degradation products. Cross-reference results with ICH Q1A(R2) guidelines for pharmaceutical stability .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on this compound’s bioavailability be resolved across studies?

Methodological Answer: Perform meta-analysis of existing data to identify confounding variables (e.g., formulation excipients, species-specific metabolism). Validate hypotheses using crossover studies in animal models with controlled variables (e.g., bile acid levels, hepatic enzyme activity). Apply mixed-effects modeling to account for inter-study heterogeneity .

Q. What strategies optimize this compound’s therapeutic window in hyperproliferative skin disorders?

Methodological Answer: Design dose-response studies with stratified cohorts (e.g., varying disease severity) and monitor biomarkers (e.g., IL-17, TGF-β). Use pharmacodynamic modeling to correlate plasma concentrations with efficacy/safety endpoints. Compare outcomes to existing vitamin D analogs to identify differential thresholds for toxicity .

Q. How can researchers address discrepancies in this compound’s transcriptional regulation across different tissue types?

Methodological Answer: Employ chromatin immunoprecipitation sequencing (ChIP-seq) in tissue-specific primary cells to map VDR binding sites. Integrate with ATAC-seq data to assess chromatin accessibility. Validate findings using organoid models and siRNA-mediated gene silencing .

Q. What methodologies best capture this compound’s long-term effects on calcium homeostasis in chronic use?

Methodological Answer: Implement longitudinal studies in animal models with serial measurements of serum calcium, PTH, and urinary calcium excretion. Use micro-CT to quantify bone mineral density changes. Apply repeated-measures ANOVA and survival analysis to account for time-dependent variables .

Data Analysis & Interpretation

Q. How should researchers handle variability in this compound’s potency assays due to batch-to-batch synthesis differences?

Methodological Answer: Standardize raw material sourcing and synthesis protocols (e.g., chiral purity verification via NMR). Use internal reference standards in each assay batch and apply normalization to minimize inter-experimental variability. Report relative potency with 95% confidence intervals .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other therapeutics?

Methodological Answer: Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy in dose-matrix experiments. Validate with bootstrapping to assess robustness. Include isobolograms to visualize additive vs. synergistic interactions .

Experimental Design & Reproducibility

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

Methodological Answer: Adopt ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification (power analysis). Publish raw data and analysis scripts in open-access repositories. Collaborate with independent labs for external validation .

Q. What steps mitigate confounding factors in this compound’s biomarker studies?

Methodological Answer: Predefine inclusion/exclusion criteria (e.g., circadian rhythm synchronization for serum sampling). Use multiplex assays (e.g., Luminex) to measure multiple biomarkers simultaneously, reducing batch effects. Apply principal component analysis (PCA) to identify latent variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.